molecular formula C7H13NO2 B1352408 4,4-dimethylpyrrolidine-3-carboxylic Acid CAS No. 261896-35-9

4,4-dimethylpyrrolidine-3-carboxylic Acid

Cat. No. B1352408
CAS RN: 261896-35-9
M. Wt: 143.18 g/mol
InChI Key: FWOHOVIXBANHEB-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxylic Acid is a chemical compound with the molecular formula C7H13NO2 . It is also known by its CAS Number: 1351343-41-3 . The compound is available in solid form .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpyrrolidine-3-carboxylic Acid is represented by the linear formula C7H13NO2 . The InChI code for the compound is 1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 4,4-Dimethylpyrrolidine-3-carboxylic Acid is 143.19 g/mol . The compound has a topological polar surface area of 49.3 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Cocrystal Structures and Supramolecular Chemistry

  • Tape and Layer Structures in Cocrystals : Research by Bhogala, Basavoju, and Nangia (2005) explored binary cocrystals involving carboxylic acids and pyridine bases, demonstrating modular expansion in neutral cocrystals with pyridine-type bases. This study provides insights into the assembly of supramolecular structures using carboxylic acids (Bhogala, Basavoju, & Nangia, 2005).

2. Molecular Recognition and Binding

  • Complexation of Nucleotide Bases : Zimmerman, Wu, and Zeng (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids. They observed significant changes in the complexation behavior relative to simple carboxylic acids, which highlights the potential for selective binding in molecular recognition (Zimmerman, Wu, & Zeng, 1991).

3. Self-Assembly and Material Science

  • Self-Assembly of Amphoteric Azopyridine Carboxylic Acids : Aoki, Nakagawa, and Ichimura (2000) synthesized novel amphoteric azopyridine carboxylic acids and analyzed their self-organization influenced by external stimuli such as heat and pH changes. This study is relevant for the development of smart materials (Aoki, Nakagawa, & Ichimura, 2000).

4. Catalysis in Organic Synthesis

  • Boronic Acid-DMAPO Cooperative Catalysis : Ishihara and Lu (2016) showed that arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can cooperatively catalyze the dehydrative condensation between carboxylic acids and amines. This catalytic method is practical for synthesizing various amides, including pharmaceuticals (Ishihara & Lu, 2016).

5. Gas Adsorption and Storage

  • Non-Interpenetrated Charged Metal-Organic Frameworks : Sen et al. (2014) used a tetracarboxylic acid with pyridine-based linkers to construct non-interpenetrated cationic frameworks for gas adsorption. These frameworks demonstrated selective CO2 adsorption over N2 and CH4, which is significant for applications in gas storage and separation technologies (Sen et al., 2014).

6. Stereochemistry and Drug Development

  • Enantioselective Michael Reactions : Revial et al. (2000) conducted Michael reactions using chiral secondary enaminoesters, leading to pyrrolidine derivatives with high diastereoselectivity. This research contributes to stereochemistry and is relevant for the development of chiral pharmaceuticals (Revial et al., 2000).

7. Polymer Synthesis and Applications

  • Novel Polyesters Based on Nitrogen-Containing Heterocycles : Sugralina et al. (2018) reported the synthesis of new polyesters based on 2,4-dimethylpyrrole-3,5-dicarboxylic acid. These polyesters could be used as components of alkyd resins with potential biological activity (Sugralina et al., 2018).

properties

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHOVIXBANHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408359
Record name 4,4-dimethylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethylpyrrolidine-3-carboxylic Acid

CAS RN

261896-35-9
Record name 4,4-dimethylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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